2-(dimethylamino)-4-methylphenol hydrochloride is a chemical compound with significant relevance in various fields, including organic synthesis and medicinal chemistry. It is classified as an aromatic amine and is known for its role as a reagent in organic synthesis, as well as its potential biological activities.
This compound can be synthesized through the reaction of 4-methylphenol with dimethylamine, typically in the presence of a catalyst. The hydrochloride form is obtained by treating the resulting compound with hydrochloric acid.
2-(dimethylamino)-4-methylphenol hydrochloride is classified under several categories:
The synthesis of 2-(dimethylamino)-4-methylphenol hydrochloride generally involves two main steps:
The molecular structure of 2-(dimethylamino)-4-methylphenol hydrochloride can be described as follows:
The structural representation includes a phenolic group substituted with a dimethylamino group at the second position and a methyl group at the fourth position on the aromatic ring.
Property | Value |
---|---|
CAS No. | 2648956-39-0 |
InChI Key | KBAOWLAEVNBULX-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)O)N(C)C.Cl |
2-(dimethylamino)-4-methylphenol hydrochloride can undergo various chemical reactions, including:
The specific conditions and reagents used will determine the yield and nature of the products formed from these reactions. For example, oxidation may yield quinones while reduction could produce various amines.
The mechanism of action for 2-(dimethylamino)-4-methylphenol hydrochloride involves interactions with specific molecular targets, primarily through hydrogen bonding and electrostatic interactions facilitated by the dimethylamino group. These interactions influence the compound's reactivity and binding affinity, which are critical in its potential applications in biological systems.
Physical properties include:
Chemical properties encompass:
2-(dimethylamino)-4-methylphenol hydrochloride has several scientific uses:
CAS No.: 1164-45-0
CAS No.:
CAS No.: 20701-68-2
CAS No.: 383189-04-6
CAS No.: 86781-16-0
CAS No.: 33227-10-0